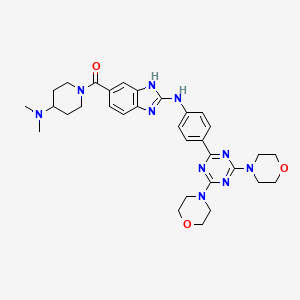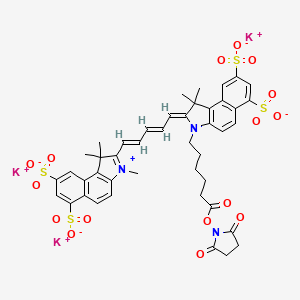
Trioctylamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctylamine-d6 is a deuterium-labeled version of trioctylamine, a clear and colorless chemical compound belonging to the group of aliphatic amines and tertiary amines . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study reaction mechanisms and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctylamine-d6 can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure using a Ni-Cu catalyst supported on diatomite . The reaction involves the conversion of octanol to trioctylamine, with the key step being the reaction of dioctylamine with octanol . The optimal molar ratio of Ni to Cu for the catalyst is 1.25:1, achieving a conversion rate of 100% and a selectivity of 97.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst composition, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trioctylamine-d6 undergoes various chemical reactions, including:
Oxidation: Trioctylamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower amines.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include oxides, lower amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trioctylamine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the extraction of carboxylic acids and precious metals, as well as in the formulation of detergents, fabric softeners, and antistatic agents
Mechanism of Action
The mechanism of action of trioctylamine-d6 involves its interaction with various molecular targets through hydrogen bonding and other intermolecular forces . In extraction processes, it forms complexes with carboxylic acids, facilitating their separation from aqueous solutions . The deuterium labeling allows for precise tracking of these interactions and pathways in scientific studies .
Comparison with Similar Compounds
Similar Compounds
Trioctylamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Dioctylamine: A related compound with two octyl groups, used in similar extraction and industrial applications.
Tetraoctylammonium Bromide: A quaternary ammonium compound used in phase transfer catalysis.
Uniqueness
Trioctylamine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are crucial .
Properties
Molecular Formula |
C24H51N |
|---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
1,1-dideuterio-N,N-bis(1,1-dideuteriooctyl)octan-1-amine |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3/i22D2,23D2,24D2 |
InChI Key |
XTAZYLNFDRKIHJ-NXJGFHQPSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)N(C([2H])([2H])CCCCCCC)C([2H])([2H])CCCCCCC |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)












